molecular formula C25H40O5 B146756 Fucoside B CAS No. 133470-56-1

Fucoside B

カタログ番号: B146756
CAS番号: 133470-56-1
分子量: 420.6 g/mol
InChIキー: NUXJYWUAZCOBLA-HNYIMRRASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fucoside B, also known as this compound, is a useful research compound. Its molecular formula is C25H40O5 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Diagnostic Applications

a. Schistosomiasis Serology
Fucoside B has been utilized in the development of diagnostic tools for schistosomiasis. Research indicates that α-(1-2)-linked oligofucosides derived from schistosome glycans can bind specifically to antibodies in infected human sera. In a study, these fucosides were tested using gold nanoparticle (AuNP)-based ELISAs, demonstrating significant binding to immunoglobulin G (IgG) from infected individuals, thus highlighting their potential as diagnostic markers for schistosomiasis serology .

b. Cancer Biomarkers
Elevated fucosylation levels have been associated with various cancers, including intrahepatic cholangiocarcinoma (iCCA). In recent findings, global fucosylation was shown to correlate with poor prognosis in iCCA patients. The inhibition of fucosylation pathways resulted in decreased cell proliferation and migration, suggesting that fucosides could serve as biomarkers or therapeutic targets in cancer treatment .

Therapeutic Applications

a. Anti-Adhesive Agents
this compound derivatives have been explored as anti-adhesive drugs for treating infections caused by pathogens like Pseudomonas aeruginosa. The binding affinity of β-fucosyl amides to the LecB lectin was found to be significantly high, indicating their potential utility in preventing bacterial adhesion and biofilm formation . This application is particularly relevant for patients with cystic fibrosis who are prone to chronic lung infections.

b. Modulation of Immune Responses
Fucosides play a crucial role in modulating immune responses by influencing cell adhesion and signaling pathways. For instance, the core fucosylation mediated by FUT8 has been implicated in the activation of microglia in Alzheimer's disease models, suggesting that manipulating fucosylation could provide therapeutic avenues for neurodegenerative diseases .

Microbiome Interactions

This compound is also significant in the context of gut microbiota. The activity of α-L-fucosidases, which hydrolyze terminal α-L-fucosyl linkages, is influenced by the presence of fucosides. This interaction is critical for maintaining gut homeostasis and preventing dysbiosis. Recent studies have developed activity-based probes to selectively label and study these enzymes within the microbiome, enhancing our understanding of their functional roles .

Data Tables

Application Area Details References
Diagnostic ToolsBinding of oligofucosides to IgG in schistosomiasis serology
Cancer BiomarkersCorrelation of fucosylation levels with poor prognosis in iCCA
Anti-Adhesive AgentsHigh-affinity binding of β-fucosyl amides to LecB lectin for infection prevention
Immune Response ModulationRole of core fucosylation in microglia activation related to Alzheimer's disease
Microbiome InteractionsInfluence of fucosides on α-L-fucosidase activity in gut microbiota

Case Studies

  • Schistosomiasis Diagnosis
    A study demonstrated the efficacy of α-(1-2)-fucosides as diagnostic markers for schistosomiasis through AuNP-based ELISAs, showing increased specificity with longer fucosyl chains.
  • Cholangiocarcinoma Research
    Intrahepatic cholangiocarcinoma cases showed a marked increase in global fucosylation levels, leading researchers to explore fucose inhibition as a potential therapeutic strategy.
  • Microbiome Studies
    The development of activity-based probes targeting α-L-fucosidases has opened new avenues for understanding their role in gut health and disease.

特性

CAS番号

133470-56-1

分子式

C25H40O5

分子量

420.6 g/mol

IUPAC名

(2R,3S,4R,5R)-2-[(3E,5Z)-6-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)-2-methylhepta-3,5-dien-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C25H40O5/c1-8-25(7)13-11-18(14-19(25)16(2)3)17(4)10-9-12-24(5,6)30-23-22(28)21(27)20(26)15-29-23/h8-10,12,18-23,26-28H,1-2,11,13-15H2,3-7H3/b12-9+,17-10-/t18?,19?,20-,21-,22+,23-,25?/m1/s1

InChIキー

NUXJYWUAZCOBLA-HNYIMRRASA-N

SMILES

CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C

異性体SMILES

CC(=C)C1CC(CCC1(C)C=C)/C(=C\C=C\C(C)(C)O[C@@H]2[C@H]([C@@H]([C@@H](CO2)O)O)O)/C

正規SMILES

CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C

同義語

fucoside B

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。